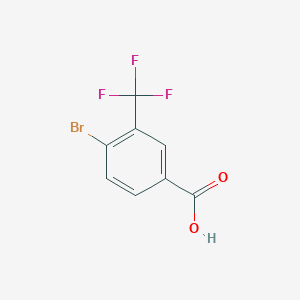

4-Bromo-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBPFDPENZHCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-14-6 | |

| Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Strategic Building Block in Modern Drug Discovery

CAS Number: 161622-14-6

Introduction: The Convergence of Stability and Reactivity

In the landscape of modern medicinal chemistry, the design of novel therapeutics is an intricate dance between optimizing biological activity and fine-tuning physicochemical properties. Within the vast arsenal of synthetic building blocks, 4-Bromo-3-(trifluoromethyl)benzoic acid has emerged as a molecule of significant strategic importance.[1] Its value lies in the unique juxtaposition of two key functional groups on a benzoic acid scaffold: the metabolically robust trifluoromethyl group and the synthetically versatile bromine atom. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, underscoring its role in the accelerated discovery of new chemical entities.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Concurrently, the bromo substituent serves as an excellent synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1] This dual functionality makes 4-Bromo-3-(trifluoromethyl)benzoic acid a highly sought-after intermediate in the synthesis of diverse compound libraries for lead discovery and optimization.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is paramount for its effective and safe utilization in a research setting. The key physicochemical data for 4-Bromo-3-(trifluoromethyl)benzoic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 161622-14-6 | |

| Molecular Formula | C8H4BrF3O2 | |

| Molecular Weight | 269.02 g/mol | |

| Appearance | White to light yellow or pink solid | |

| Melting Point | 181.0 to 185.0 °C | [3] |

| pKa (Predicted) | 3.54 ± 0.10 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [4] |

Safety Information:

4-Bromo-3-(trifluoromethyl)benzoic acid is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

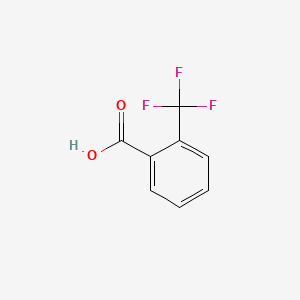

Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Guided Protocol

The most direct and common method for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid is the electrophilic aromatic substitution of 3-(trifluoromethyl)benzoic acid.[4] The trifluoromethyl group is a meta-directing deactivator, while the carboxylic acid group is also a meta-director. Therefore, the incoming electrophile (bromine) will be directed to the positions meta to both groups. However, the position ortho to the carboxylic acid and meta to the trifluoromethyl group (the 2-position) is sterically hindered. The position para to the carboxylic acid and meta to the trifluoromethyl group (the 4-position) is the most favored for substitution.

Reaction Scheme:

Caption: Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid via electrophilic bromination.

Experimental Protocol:

-

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Liquid Bromine (Br2)

-

Anhydrous Iron(III) Bromide (FeBr3)

-

Dichloromethane (CH2Cl2)

-

Sodium bisulfite solution (aqueous)

-

Hydrochloric acid (aqueous)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq.) in dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr3) (approx. 0.05 eq.) to the solution.

-

From the dropping funnel, add liquid bromine (1.1 eq.) dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle evolution of hydrogen bromide gas.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-Bromo-3-(trifluoromethyl)benzoic acid.

-

Self-Validation and Causality:

-

The use of a Lewis acid catalyst like FeBr3 is crucial for polarizing the bromine molecule, making it a more potent electrophile to attack the deactivated aromatic ring.

-

The reaction is performed under reflux to provide the necessary activation energy for the electrophilic substitution on the electron-poor aromatic system.

-

The aqueous workup with sodium bisulfite is a critical step to safely neutralize the corrosive and volatile excess bromine.

-

Recrystallization is an effective final purification step to remove any unreacted starting material and isomeric byproducts.

Applications in Drug Discovery: The Power of Cross-Coupling

The primary utility of 4-Bromo-3-(trifluoromethyl)benzoic acid in drug discovery lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the molecular scaffold. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation in this context.[1]

The Suzuki-Miyaura Coupling Reaction:

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. For 4-Bromo-3-(trifluoromethyl)benzoic acid, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol:

-

Materials:

-

4-Bromo-3-(trifluoromethyl)benzoic acid

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq.)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

-

-

Procedure:

-

To a reaction vessel, add 4-Bromo-3-(trifluoromethyl)benzoic acid (1.0 eq.), the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The product is typically extracted into an organic solvent, dried, and purified by column chromatography or recrystallization.

-

Impact on Drug Design:

The ability to readily synthesize a diverse library of biaryl and heteroaryl benzoic acids from this single precursor is invaluable in structure-activity relationship (SAR) studies. For example, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid, which could be synthesized using a similar trifluoromethyl-containing building block, have shown potent antibacterial activity.[6][7] The trifluoromethyl group in such structures can enhance their potency and pharmacokinetic profiles. Furthermore, trifluoromethyl-containing benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[8] The synthetic accessibility provided by 4-Bromo-3-(trifluoromethyl)benzoic acid facilitates the exploration of such therapeutic targets.

Conclusion

4-Bromo-3-(trifluoromethyl)benzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By combining a metabolically stable trifluoromethyl group with a synthetically versatile bromine atom on a benzoic acid core, this compound provides medicinal chemists with a powerful tool to accelerate the drug discovery process. Its predictable reactivity in cross-coupling reactions allows for the systematic and efficient exploration of chemical space, ultimately leading to the identification of novel drug candidates with improved efficacy and safety profiles. As the demand for new therapeutics continues to grow, the importance of such well-designed building blocks in the synthetic chemist's toolbox cannot be overstated.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

-

ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic. [Link]

- Google Patents. Process for the synthesis of organic compounds - EP 2266961 B1.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

-

PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

-

PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Bromo-3-(trifluoromethyl)benzoic Acid | 161622-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)benzoic Acid

Section 1: Introduction & Compound Identification

4-Bromo-3-(trifluoromethyl)benzoic acid is a key synthetic intermediate extensively utilized in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethyl and bromo substitutions on the benzoic acid scaffold provide chemists with a versatile building block for creating complex molecules with tailored electronic and lipophilic properties. The presence of the electron-withdrawing trifluoromethyl group significantly impacts the acidity of the carboxylic acid, while the bromo substituent serves as a crucial handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This guide provides a detailed overview of its core physical properties, analytical characterization, and safe handling protocols, designed for researchers and drug development professionals.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-Bromo-3-(trifluoromethyl)benzoic acid | N/A |

| CAS Number | 161622-14-6 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol |

| Chemical Structure |  | N/A |

| N/A |

Section 2: Core Physical Properties

The physical state and thermal properties of a compound are fundamental to its application in synthesis, dictating purification methods, reaction conditions, and storage requirements. 4-Bromo-3-(trifluoromethyl)benzoic acid is typically supplied as a stable, crystalline solid.

Table 2: Summary of Physical Properties

| Property | Value | Notes & Causality | Source(s) |

|---|---|---|---|

| Appearance | White to light yellow or pink crystalline solid/powder. | The color can vary based on purity and the presence of trace impurities. | [1] |

| Melting Point | 181.0 - 185.0 °C | A significantly lower range of 105-110°C is also reported, which may correspond to a different polymorph or an error in the database. The higher value is more frequently cited by chemical suppliers for this specific CAS number.[1] | N/A |

| Boiling Point | 289.2 ± 40.0 °C | This is a predicted value, as thermal decomposition may occur before boiling under atmospheric pressure. | [1] |

| Solubility | Soluble in organic solvents (ethanol, ether, chloroform). | The aromatic ring and trifluoromethyl group contribute to its solubility in non-polar to moderately polar organic solvents. |[1] |

Section 3: Acidity and Solubility Profile

The acidity of the carboxylic acid group is a defining chemical feature, heavily influenced by the substituents on the aromatic ring. The electron-withdrawing nature of both the bromine atom and, more significantly, the trifluoromethyl group (-CF₃) via the inductive effect (-I) increases the acidity of the benzoic acid. These groups pull electron density away from the carboxylate group, stabilizing the conjugate base and thus lowering the pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).

Given the presence of both powerful electron-withdrawing groups, it is reasonable to infer that the pKa of 4-bromo-3-(trifluoromethyl)benzoic acid is likely less than 3.77 , making it a moderately strong organic acid. This increased acidity dictates its solubility behavior: it will remain largely protonated and less soluble in acidic aqueous solutions but will readily deprotonate to form a soluble carboxylate salt in neutral to basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide).

Section 4: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a specific, published spectrum for this exact molecule is not available from the search, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and doublet of doublets) will occur. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR will show eight distinct signals: one for the carboxylic carbon (~165-170 ppm), six for the aromatic carbons, and one for the trifluoromethyl carbon (a quartet due to C-F coupling). The carbons attached to bromine and the trifluoromethyl group will be significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

A very broad O-H stretch from the carboxylic acid, centered around ~3000 cm⁻¹ .[6][7]

-

A strong, sharp C=O (carbonyl) stretch, typically in the range of 1680-1710 cm⁻¹ .[6][7]

-

Strong C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region.

-

C-Br stretching vibrations, which appear in the fingerprint region at lower wavenumbers.

-

Section 5: Experimental Protocol: Purity Assessment by Acid-Base Titration

A self-validating protocol for determining the purity of a sample of 4-bromo-3-(trifluoromethyl)benzoic acid is a straightforward acid-base titration. This method relies on the stoichiometry of the neutralization reaction between the acidic compound and a standardized basic solution.

Objective: To determine the purity of 4-bromo-3-(trifluoromethyl)benzoic acid by titration with standardized sodium hydroxide (NaOH).

Methodology:

-

Preparation of Standardized 0.1 M NaOH Solution:

-

Prepare an approximately 0.1 M NaOH solution.

-

Standardize this solution using a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity to four significant figures. Causality: KHP is a stable, non-hygroscopic solid, making it an ideal primary standard for accurate molarity determination.

-

-

Sample Preparation:

-

Accurately weigh approximately 200-250 mg of 4-bromo-3-(trifluoromethyl)benzoic acid into a 250 mL Erlenmeyer flask. Record the mass precisely.

-

Add ~50 mL of ethanol to dissolve the sample completely. Causality: Ethanol is used as the solvent because the acid has poor solubility in water but is readily soluble in alcohols.

-

Add 2-3 drops of phenolphthalein indicator solution.

-

-

Titration Procedure:

-

Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Titrate the dissolved acid sample with the NaOH solution, swirling the flask continuously.

-

Continue adding NaOH until the endpoint is reached, indicated by the first persistent faint pink color of the phenolphthalein indicator.

-

Record the final volume from the burette. Repeat the titration at least two more times for precision.

-

-

Calculation of Purity:

-

Moles of NaOH used: Molarity of NaOH (mol/L) × [Volume of NaOH used (L)]

-

Moles of Acid: Moles of NaOH (since the stoichiometry is 1:1)

-

Mass of Acid: Moles of Acid × Molar Mass of Acid (269.02 g/mol )

-

Purity (%): (Calculated Mass of Acid / Weighed Mass of Sample) × 100

-

Diagram of the Titration Workflow

Caption: Workflow for purity assessment via acid-base titration.

Section 6: Safety and Handling

4-Bromo-3-(trifluoromethyl)benzoic acid is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) | | |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Section 7: Conclusion

4-Bromo-3-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate with well-defined physicochemical properties. Its moderate acidity, predictable spectroscopic features, and dual functional handles (bromo and carboxylic acid groups) make it a reliable and versatile component in modern organic synthesis. Understanding its physical properties and adhering to strict safety protocols are paramount for its effective and safe utilization in research and development.

Section 8: References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

ChemBK. (n.d.). P-Bromobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 161622-14-6|4-Bromo-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

4-Bromo-3-(trifluoromethyl)benzoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid

Prepared by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 4-Bromo-3-(trifluoromethyl)benzoic acid, a pivotal building block in modern synthetic chemistry. We will delve into its fundamental chemical identity, including its structure and physicochemical properties, and explore its synthesis and purification. The core of this document focuses on the strategic applications of this molecule in drug discovery and material science, elucidating the synergistic roles of its key functional groups—the bromine atom and the trifluoromethyl moiety. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development endeavors.

Chemical Identity and Properties

4-Bromo-3-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bromine atom and a trifluoromethyl (CF₃) group at positions 4 and 3, respectively. This specific arrangement of electron-withdrawing groups and a synthetically versatile handle makes it a compound of significant interest.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 4-Bromo-3-(trifluoromethyl)benzoic acid .[1][2]

Caption: General workflow for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Electrophilic Bromination

This protocol describes a representative lab-scale synthesis.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Sulfuric Acid as a catalyst

-

Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Recrystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid in the chosen anhydrous solvent.

-

Catalyst Addition: Add the catalyst (e.g., FeBr₃) to the solution.

-

Bromination: Slowly add the brominating agent (e.g., a solution of Br₂ in the same solvent or portion-wise addition of NBS) to the mixture at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic and should be monitored.

-

Reaction Monitoring: Allow the reaction to stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and quench it by slowly adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-3-(trifluoromethyl)benzoic acid.

-

Validation: Confirm the product's identity and purity via melting point analysis, NMR spectroscopy, and GC-MS.

Strategic Applications in Research & Development

The unique molecular architecture of this compound makes it a strategic asset in both pharmaceutical R&D and material science. [3]

Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate, primarily because its two key functional groups offer distinct advantages for modifying a drug candidate's properties. [3]

-

The Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in modern drug design. [4]This group is highly lipophilic and electron-withdrawing. Its presence can significantly:

-

Enhance Metabolic Stability: The C-F bond is extremely strong, and the -CF₃ group can block metabolically labile sites on the aromatic ring, preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life. [3] * Improve Target Binding: The group's strong dipole moment and ability to participate in non-covalent interactions can enhance binding affinity and selectivity for a biological target. [3] * Modulate Lipophilicity & Bioavailability: By increasing lipophilicity, the -CF₃ group can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability. [3][4]

-

-

The Bromine Atom (-Br): The bromine atom serves as a "synthetic handle." It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. [3]This allows medicinal chemists to:

-

Facilely Introduce Diversity: Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to couple various aryl, heteroaryl, alkyl, or amine groups at the bromine position.

-

Rapidly Explore Structure-Activity Relationships (SAR): The ability to easily generate a large library of analogues from a single intermediate is crucial during the lead optimization phase of drug discovery. This accelerates the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. [3]

-

Caption: Role of the compound in accelerating drug discovery via SAR studies.

Material Science

Beyond pharmaceuticals, this compound also serves as a monomer for creating specialized polymers. The incorporation of fluorine atoms into the polymer backbone can bestow desirable properties such as:

-

Enhanced thermal stability

-

High chemical resistance

-

Unique electronic properties and low dielectric constants

These characteristics make the resulting polymers suitable for high-performance applications in electronics and aerospace. [3]

Safety and Handling

According to its Safety Data Sheet (SDS), 4-Bromo-3-(trifluoromethyl)benzoic acid requires careful handling.

-

GHS Pictogram: GHS07 (Exclamation mark) * Hazard Statements:

-

H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-

Conclusion

4-Bromo-3-(trifluoromethyl)benzoic acid is more than just a chemical reagent; it is a strategic tool for molecular design. The combination of a metabolically robust, binding-enhancing trifluoromethyl group with a synthetically versatile bromine handle provides an efficient platform for the synthesis of novel pharmaceuticals and advanced materials. Its well-defined properties and established synthetic routes ensure its continued importance as a high-value building block for researchers and scientists in both academic and industrial settings.

References

-

ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved from [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

The Solubility Profile of 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional materials.[1] Its chemical structure, characterized by a carboxylic acid group, a bromine atom, and a trifluoromethyl group, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities. These molecular features critically influence its solubility in various organic solvents, a fundamental parameter that governs its reactivity, purification, formulation, and overall utility in scientific research and development.

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-(trifluoromethyl)benzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into the theoretical principles governing solubility, provide detailed experimental protocols for its determination, and explore the utility of thermodynamic models for solubility prediction.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a cornerstone of predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The molecular structure of 4-Bromo-3-(trifluoromethyl)benzoic acid presents a nuanced case. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[3] Conversely, the benzene ring, the bromine atom, and the trifluoromethyl group (-CF3) contribute to the molecule's non-polar character. The interplay of these functional groups dictates the compound's affinity for different organic solvents.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in hydrogen bonding with the carboxylic acid group of 4-Bromo-3-(trifluoromethyl)benzoic acid, facilitating its dissolution.[4] The polarity of these solvents can also interact favorably with the polar C-Br and C-F bonds.

-

Non-polar Solvents (e.g., Toluene, Hexane): The solubility in these solvents is expected to be lower and primarily driven by van der Waals interactions with the aromatic ring and the halogen substituents.[5]

-

Aprotic Polar Solvents (e.g., Ethyl Acetate, Dimethylformamide): These solvents possess polar characteristics that can interact with the polar functionalities of the solute but lack the ability to donate hydrogen bonds. Their effectiveness as solvents will depend on the balance of these interactions.

The solubility of carboxylic acids generally decreases with an increase in the size of the non-polar hydrocarbon portion of the molecule.[5] The presence of the bulky and hydrophobic trifluoromethyl and bromo groups on the benzene ring of 4-Bromo-3-(trifluoromethyl)benzoic acid is expected to influence its solubility in comparison to unsubstituted benzoic acid.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following are robust and widely accepted methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This method relies on the direct measurement of the mass of the solute that dissolves in a known mass or volume of solvent to form a saturated solution.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Bromo-3-(trifluoromethyl)benzoic acid to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

-

Quantification:

-

Once the solvent is completely removed and the weight of the container with the dried solute is constant, determine the mass of the dissolved 4-Bromo-3-(trifluoromethyl)benzoic acid.

-

-

Calculation:

-

Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.

-

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Gravimetric method for solubility determination.

Titrimetric Method

For acidic or basic compounds, titration provides an accurate means of determining their concentration in a saturated solution.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of 4-Bromo-3-(trifluoromethyl)benzoic acid in the chosen organic solvent as described in the gravimetric method.

-

-

Sampling and Dilution:

-

Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH) in a suitable solvent system (e.g., aqueous ethanol), using a potentiometric titrator or a suitable indicator (e.g., phenolphthalein).

-

-

Endpoint Determination:

-

The endpoint is reached when all the carboxylic acid has been neutralized by the base.

-

-

Calculation:

-

From the volume of titrant used and its known concentration, calculate the molar concentration of 4-Bromo-3-(trifluoromethyl)benzoic acid in the saturated solution.

-

Diagram of the Titrimetric Solubility Determination Workflow:

Caption: Titrimetric method for solubility determination.

Quantitative Solubility Data (Hypothetical)

| Organic Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Ethyl Acetate | 4.4 | 15.2 |

| Acetone | 5.1 | 35.8 |

| Ethanol | 5.2 | 45.1 |

| Methanol | 6.6 | 50.3 |

Thermodynamic Models for Solubility Prediction

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models, such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), utilize group contribution methods or quantum chemical calculations to predict the activity coefficients of the solute in the solvent, from which solubility can be derived.[6] While these models can be powerful predictive tools, their accuracy is dependent on the quality of the input parameters and the complexity of the solute-solvent interactions.[6][7]

Safety and Handling

4-Bromo-3-(trifluoromethyl)benzoic acid is a chemical substance that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The organic solvents used for solubility determination also have their own specific hazards and should be handled in a well-ventilated fume hood.

Conclusion

Understanding the solubility of 4-Bromo-3-(trifluoromethyl)benzoic acid is essential for its effective application in research and development. This technical guide has provided a theoretical framework for understanding its solubility based on its molecular structure. Furthermore, detailed, self-validating experimental protocols for the gravimetric and titrimetric determination of its solubility have been presented. While quantitative data for this specific compound is sparse, the methodologies outlined here provide a clear path for researchers to generate this critical information. In conjunction with theoretical models, these approaches will enable a comprehensive understanding of the solubility profile of 4-Bromo-3-(trifluoromethyl)benzoic acid, thereby facilitating its use in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Bouillot, B., Teychené, S., & Biscans, B. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 36-52.

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1970). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 35(10), 3291-3296.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. Retrieved from [Link]

-

CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

- Palmer, D. S., & Mitchell, J. B. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 17-26.

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved from [Link]

-

Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

LibreTexts. (2023). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic - Introduction. Retrieved from [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic acid: A Strategic Building Block in Modern Chemistry

This guide provides an in-depth technical overview of 4-Bromo-3-(trifluoromethyl)benzoic acid, a key chemical intermediate for professionals in research, development, and manufacturing. We will explore its fundamental properties, synthesis, reaction mechanisms, and critical applications, particularly in the realm of pharmaceutical development. This document is designed to be a practical resource, grounded in established scientific principles and supported by authoritative references.

Core Molecular and Physical Properties

4-Bromo-3-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its unique trifluoromethyl (-CF3) and bromo (-Br) substituents on the benzoic acid core impart a combination of properties that make it a highly valuable and versatile building block in organic synthesis.

The trifluoromethyl group is a powerful electron-withdrawing group and is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets.[1] The bromine atom serves as a versatile synthetic handle, most notably as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures.[2]

Table 1: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)benzoic acid

| Property | Value | Source(s) |

| Chemical Formula | C₈H₄BrF₃O₂ | [1][3] |

| Molecular Weight | 269.02 g/mol | [1][3] |

| CAS Number | 161622-14-6 | [1][3] |

| Appearance | White to light yellow crystalline powder or solid | [4] |

| Melting Point | 105-110 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [4] |

Synthesis and Mechanistic Insights

The primary route to 4-Bromo-3-(trifluoromethyl)benzoic acid is through the electrophilic aromatic substitution of its precursor, 3-(trifluoromethyl)benzoic acid.

Synthesis Protocol: Electrophilic Bromination

This protocol describes a representative method for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid. The procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: Bromination of 3-(trifluoromethyl)benzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable solvent such as oleum or concentrated sulfuric acid.

-

Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the solution.

-

Bromine Addition: Charge the dropping funnel with bromine (Br₂) (1.0-1.2 eq.). Add the bromine dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-3-(trifluoromethyl)benzoic acid.

Figure 1: Experimental workflow for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid.

Mechanistic Rationale and Regioselectivity

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are both electron-withdrawing and meta-directing substituents. However, the directing effects on the aromatic ring must be considered together. The trifluoromethyl group is a strong deactivating group, while the carboxylic acid group is also deactivating. In the bromination of 3-(trifluoromethyl)benzoic acid, the incoming electrophile (Br⁺) is directed to the position that is meta to both the -COOH and -CF₃ groups, which is the 4-position. This regioselectivity is a key aspect of this synthesis.

Spectroscopic Characterization

Accurate characterization of 4-Bromo-3-(trifluoromethyl)benzoic acid is essential for its use in further synthetic applications. Below are the expected spectral data based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data for 4-Bromo-3-(trifluoromethyl)benzoic acid

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The carboxylic acid proton would be a broad singlet at δ > 10 ppm. |

| ¹³C NMR | Aromatic carbons would be observed in the range of δ 120-140 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The carboxylic carbon would be downfield at δ > 165 ppm. |

| IR (Infrared) | Characteristic peaks would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-Br and C-F stretches at lower wavenumbers. |

| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Applications in Drug Discovery and Development

4-Bromo-3-(trifluoromethyl)benzoic acid is a strategic intermediate in the synthesis of novel therapeutics.[2] Its utility stems from the ability to introduce diverse functionalities through reactions at the bromine and carboxylic acid sites.

Role in the Synthesis of GPBAR1 Agonists

A notable application of this compound is in the synthesis of G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonists. These compounds are being investigated for the treatment of metabolic diseases such as type II diabetes. In a patented synthetic route, 4-Bromo-3-(trifluoromethyl)benzoic acid is first converted to its corresponding benzoyl chloride. This activated intermediate is then used to acylate an amino-pyridine derivative, forming a key amide bond in the final agonist molecule.[5]

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds during the lead optimization phase of drug discovery.

Figure 2: Utility of 4-Bromo-3-(trifluoromethyl)benzoic acid in cross-coupling reactions.

Safety and Handling

4-Bromo-3-(trifluoromethyl)benzoic acid is an irritant and should be handled with care. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P305+P351+P338 |

Conclusion

4-Bromo-3-(trifluoromethyl)benzoic acid is a highly functionalized building block with significant strategic importance in modern organic synthesis. Its unique electronic and structural properties, conferred by the trifluoromethyl and bromo substituents, make it an invaluable intermediate for creating complex molecules with desirable physicochemical and biological properties. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its pivotal role in the advancement of pharmaceutical and material sciences.

References

-

CAS Database. 4-Bromo-3-(trifluoromethyl)benzoic acid. Available from: [Link]

-

ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic. Available from: [Link]

- Google Patents. Method for synthesizing trametinib key intermediate.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Available from: [Link]

-

PubMed. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Available from: [Link]

-

NIH. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. Available from: [Link]

-

NIH. Discovery of a selective inhibitor of oncogenic B-RAF kinase with potent antimelanoma activity. Available from: [Link]

- Google Patents. 3-amino-pyridines as gpbar1 agonists.

Sources

- 1. 161622-14-6 | CAS数据库 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-3-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. rsc.org [rsc.org]

- 5. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

discovery and history of 4-Bromo-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: From Synthesis to Strategic Application

Abstract

4-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 161622-14-6) has emerged not from a singular moment of discovery, but from the strategic evolution of medicinal chemistry into a vital molecular scaffold. Its history is one of application, valued for the unique and complementary properties of its functional groups. The electron-withdrawing trifluoromethyl (CF₃) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving a drug candidate's pharmacokinetic profile.[1] Concurrently, the bromine atom provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic and rapid exploration of a molecule's structure-activity relationship (SAR).[1] This guide provides a comprehensive overview of this compound's synthesis, physicochemical properties, and its strategic deployment in the research and development of novel therapeutics.

Genesis of a Strategic Building Block: Synthesis and Rationale

The story of 4-Bromo-3-(trifluoromethyl)benzoic acid is intrinsically linked to the rise of fluorine chemistry in the pharmaceutical industry. As researchers sought to overcome challenges of metabolic instability and poor bioavailability in drug candidates, the incorporation of the CF₃ group became a key strategy.[2] The logical necessity for building blocks containing this moiety, paired with other functional handles, led to the synthesis and commercial availability of reagents like 4-Bromo-3-(trifluoromethyl)benzoic acid.

Its preparation is logically derived from its constituent parts. The most common conceptual route is the direct electrophilic aromatic substitution of 3-(trifluoromethyl)benzoic acid.

Representative Synthesis Protocol: Electrophilic Bromination

The following protocol is a representative, chemically sound method for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid. It is based on established principles for the bromination of electronically deactivated aromatic rings.

Core Causality: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and a meta-director, while the carboxylic acid (-COOH) group is also deactivating and meta-directing. The reaction is challenging due to this deactivation. The position para to the -COOH group (C4) is targeted. A strong electrophilic brominating agent, often generated in situ with a powerful Lewis acid or in a highly acidic medium like oleum (fuming sulfuric acid), is required to overcome the high activation energy barrier.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolution: Add concentrated sulfuric acid and oleum (e.g., 20% SO₃) with cooling in an ice bath to manage the initial exotherm. Stir until all solid is dissolved.

-

Bromination: Add elemental bromine (Br₂, ~1.05 eq) dropwise via the addition funnel at a temperature between 10-20°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-50°C for several hours. Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC by sampling, quenching, and derivatizing).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the final product as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Representative synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for any synthetic building block. The data below is compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 161622-14-6 |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 181.0 to 185.0 °C |

| Purity | Typically >97% (by HPLC) |

| ¹H NMR | Characteristic aromatic signals expected. Data should be confirmed upon synthesis or purchase as publicly archived spectra are not readily available. |

| ¹³C NMR | Characteristic aromatic and quaternary carbon signals expected, including C-F couplings. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group is expected. |

Application in Drug Discovery: A Scaffold for SAR Exploration

While not identified as a direct precursor to a specific blockbuster drug in publicly available literature, the true value of 4-Bromo-3-(trifluoromethyl)benzoic acid lies in its utility as a versatile scaffold for building and testing libraries of new chemical entities. Its two distinct functional handles—the carboxylic acid and the bromine atom—allow for orthogonal chemical modifications.

Experimental Causality: The Power of Orthogonal Synthesis

A medicinal chemist can use this scaffold to rapidly generate hundreds or thousands of related compounds to probe the structure-activity relationship of a biological target.

-

Amide Coupling: The carboxylic acid is readily converted to an amide by coupling with a diverse library of primary and secondary amines. This explores how different substituents (R¹) interact with one pocket of a target protein.

-

Palladium Cross-Coupling: The C-Br bond is a classic substrate for reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a second point of diversity (R²), exploring interactions with an adjacent region of the target.

This two-dimensional approach is a powerful and efficient engine for lead optimization in drug discovery.

General Experimental Workflow for Library Synthesis

Protocol - Step A: Amide Formation

-

To a solution of 4-Bromo-3-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a peptide coupling agent (e.g., HATU, HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).

-

Stir for 10-15 minutes to form the activated ester.

-

Add the desired amine (R¹-NH₂) (1.1 eq) and stir at room temperature until reaction completion.

-

Work up by aqueous extraction and purify by chromatography or crystallization to yield the amide intermediate.

Protocol - Step B: Suzuki Cross-Coupling

-

To a reaction vessel, add the bromo-amide intermediate from Step A (1.0 eq), a boronic acid or ester (R²-B(OH)₂) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq).

-

Add a solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Degas the mixture thoroughly (e.g., by bubbling argon through it) and heat to 80-100°C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and perform an aqueous workup. Purify the final product by column chromatography.

Library Synthesis Workflow Diagram

Caption: General workflow for creating a diverse chemical library from the core scaffold.

Conclusion

4-Bromo-3-(trifluoromethyl)benzoic acid is a quintessential example of a modern synthetic building block whose importance is defined by its utility rather than a singular historical discovery. Its rational design combines two of the most powerful functionalities in medicinal chemistry: the metabolism-blocking, property-modulating trifluoromethyl group and the synthetically versatile bromine atom. For researchers in drug development, it represents a robust and reliable scaffold, enabling the efficient construction of compound libraries and the systematic navigation of complex structure-activity landscapes. Its history is not written in the annals of discovery, but in the laboratory notebooks of countless research projects it has enabled.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Available at: [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

- Google Patents. US20060135562A1 - Method for treating HIV infection through co-administration of tipranavir and darunavir.

-

ChemDB. 161622-14-6 | CAS数据库. Available at: [Link]

-

Beilstein Journals. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - Supporting Information. Available at: [Link]

-

European Patent Office. BICYCLOHETEROARYL-HETEROARYL-BENZOIC ACID... Available at: [Link]

-

PubChem. Tipranavir | C31H33F3N2O5S | CID 54682461. National Institutes of Health. Available at: [Link]

-

ResearchGate. Synthesis and structure of tipranavir. | Download Scientific Diagram. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid: A Strategic Building Block in Modern Chemistry

Abstract

4-Bromo-3-(trifluoromethyl)benzoic acid, identified by CAS No. 161622-14-6, has emerged as a pivotal intermediate in the realms of pharmaceutical research and materials science.[1] Its unique molecular architecture, featuring a benzoic acid core substituted with both an electron-withdrawing trifluoromethyl group and a synthetically versatile bromine atom, provides a powerful platform for molecular engineering.[1] The trifluoromethyl moiety is renowned for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Simultaneously, the bromine atom serves as an essential handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.[1] This guide offers an in-depth exploration of the core chemical features, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Molecular Structure and Physicochemical Properties

The strategic arrangement of functional groups on the phenyl ring dictates the compound's unique chemical behavior. The carboxylic acid group provides a site for amide bond formation and other derivatizations. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, influences the acidity of the carboxylic proton and the overall electronic nature of the aromatic ring. The bromine atom at the 4-position is a key functional handle for synthetic elaboration.

Caption: Molecular Structure of 4-Bromo-3-(trifluoromethyl)benzoic acid.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of 4-Bromo-3-(trifluoromethyl)benzoic acid. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 161622-14-6 | [3][4] |

| Molecular Formula | C₈H₄BrF₃O₂ | [3] |

| Molecular Weight | 269.02 g/mol | [4] |

| Appearance | White to light yellow or pink solid/crystalline powder | [3] |

| Melting Point | 105-110 °C / 181-185 °C | [3] |

| Boiling Point | ~289.2 °C (Predicted) | [3] |

| Purity | Typically >97-98% | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [3] |

| InChI Key | GPBPFDPENZHCPR-UHFFFAOYSA-N |

Note on Melting Point Discrepancy: Different suppliers report varying melting points, which may be attributable to differences in crystalline form or purity. Researchers should verify the properties of their specific batch.

Spectroscopic Profile

While a comprehensive, publicly available dataset for this specific molecule is sparse, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures like 4-(trifluoromethyl)benzoic acid and various bromobenzoic acids.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the aromatic ring will exhibit complex splitting patterns (doublets, doublet of doublets) due to coupling with each other. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), though its visibility can depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals. The carboxyl carbon will be the most downfield (~165-170 ppm). The carbon attached to the highly electronegative -CF₃ group will appear as a quartet due to C-F coupling. The carbon bonded to bromine will also be distinct, with its chemical shift influenced by the halogen's inductive effects.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.[8] A sharp, strong peak for the carbonyl (C=O) stretch will appear around 1700 cm⁻¹.[8] Absorptions related to C-F stretching will be prominent in the 1100-1350 cm⁻¹ region, and C-Br stretching will be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 268 and 270. Key fragmentation patterns would likely involve the loss of -OH, -COOH, and Br.

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid involves the direct electrophilic bromination of 3-(trifluoromethyl)benzoic acid.[3] This reaction leverages the directing effects of the substituents on the aromatic ring.

Caption: General workflow for the synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid.

Exemplary Laboratory Protocol: Bromination

This protocol is a representative, self-validating procedure. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Causality: A closed system with a trap is essential for safety to manage the corrosive HBr gas evolved during the reaction.

-

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings (which will generate FeBr₃ in situ) to the solution.

-

Causality: The Lewis acid catalyst polarizes the Br-Br bond, making the bromine a much stronger electrophile (Br⁺) required to attack the electron-deactivated aromatic ring.

-

-

Bromine Addition: Slowly add a solution of bromine (Br₂, ~1.0-1.1 eq.) dissolved in the same solvent via the dropping funnel at room temperature. The reaction is often exothermic.

-

Causality: Slow addition is critical to control the reaction rate and temperature, preventing side reactions and ensuring selectivity. The meta-directing -COOH and -CF₃ groups direct the incoming electrophile (bromine) to the position ortho to the -COOH and para to the -CF₃ group, yielding the desired 4-bromo isomer.

-

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Causality: Monitoring ensures the reaction goes to completion, maximizing yield and preventing unnecessary heating that could lead to degradation or polysubstitution.

-

-

Workup and Quenching: Cool the reaction mixture to room temperature and slowly pour it into an ice-cold aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.

-

Causality: This step quenches the reaction and destroys any unreacted bromine, indicated by the disappearance of the reddish-brown color.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, collect the organic layer. If acetic acid was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Causality: Extraction isolates the organic product from the aqueous phase containing salts and catalyst residues. Washing removes residual impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product of high purity suitable for subsequent applications.

-

Reactivity and Applications

The synthetic utility of 4-Bromo-3-(trifluoromethyl)benzoic acid is rooted in its dual reactivity, making it a cornerstone intermediate in drug discovery and materials science.[1]

Caption: Key reaction pathways for 4-Bromo-3-(trifluoromethyl)benzoic acid.

Medicinal Chemistry and Drug Discovery

This molecule is a strategic asset in pharmaceutical R&D.[1]

-

Scaffold for SAR: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1] This allows medicinal chemists to easily introduce a wide variety of aryl, heteroaryl, or alkyl groups at this position. This rapid diversification is fundamental to exploring the structure-activity relationships (SAR) of a new chemical entity, which is a critical step in optimizing a lead compound into a drug candidate.[1]

-

Role of the -CF₃ Group: The trifluoromethyl group is a bioisostere for other groups (like a chlorine atom or methyl group) but with profoundly different electronic properties.[9] Its inclusion in a drug molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] Furthermore, its high lipophilicity can improve a drug's ability to cross cell membranes, potentially increasing bioavailability and efficacy.[1][9]

Materials Science

Beyond its use in life sciences, this compound is also a valuable monomer for creating specialized polymers.[1] The incorporation of fluorinated building blocks into a polymer backbone can bestow desirable properties such as enhanced thermal stability, chemical resistance, and unique electronic characteristics.[1] These high-performance materials find use in specialized coatings, resins, and advanced electronics.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Bromo-3-(trifluoromethyl)benzoic acid is paramount. The compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves, eye protection, and face protection.[10][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12]

Conclusion

4-Bromo-3-(trifluoromethyl)benzoic acid is more than just a chemical intermediate; it is a strategic tool for innovation. Its carefully arranged functional groups offer a pre-packaged solution for tackling common challenges in drug discovery and materials science. The trifluoromethyl group provides a proven method for enhancing molecular properties, while the bromo substituent offers a reliable gateway to synthetic complexity. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

-

Supporting Information. (n.d.). [No specific title available]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. [Link]

-